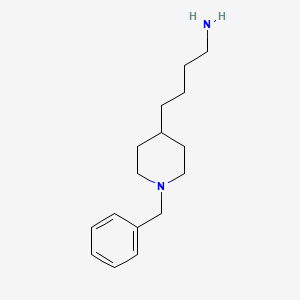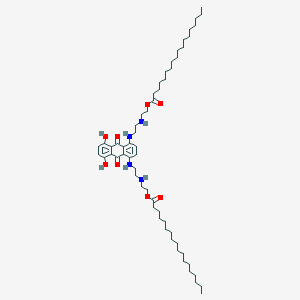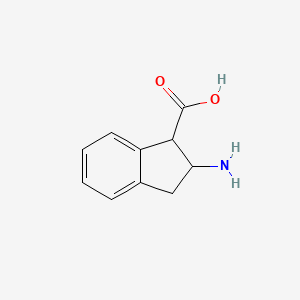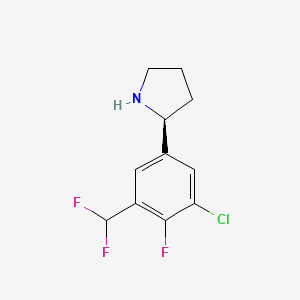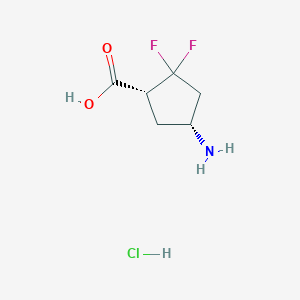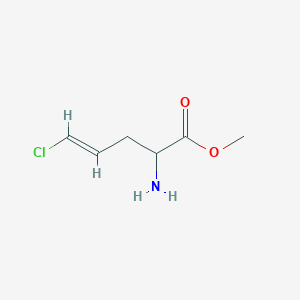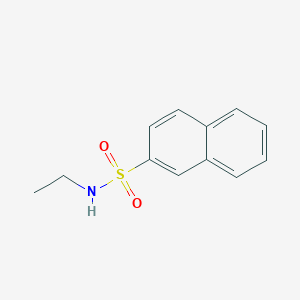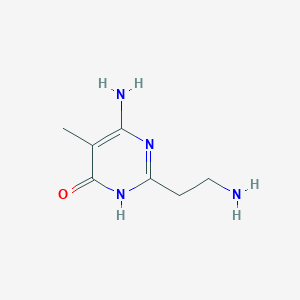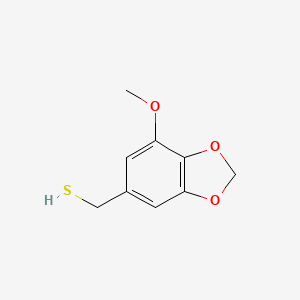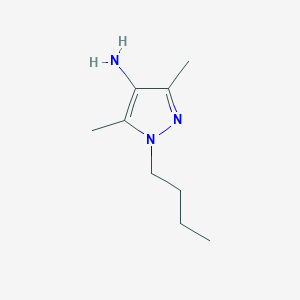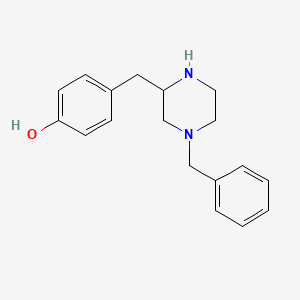
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by cyclization to form the pyrazole ring . The specific conditions for this reaction can vary, but often involve the use of transition-metal catalysts or photoredox reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as one-pot multicomponent processes, which allow for the efficient synthesis of pyrazole derivatives . These methods are advantageous in industrial settings due to their simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and propanoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole carboxylic acids, while substitution reactions could produce a variety of pyrazole derivatives with different functional groups.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
Uniqueness
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(1-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(8)2-7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1 |
Clé InChI |
UYCBHQKLCHFALG-ZCFIWIBFSA-N |
SMILES isomérique |
CN1C=C(C=N1)[C@@H](CC(=O)O)N |
SMILES canonique |
CN1C=C(C=N1)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


